レンバチニブ

概要

説明

レンバチニブは、レンビマという商品名で販売されている抗がん剤であり、エーザイ株式会社によって開発されました。主に、特定の種類の甲状腺がん、腎細胞がん、肝細胞がんの治療に使用されます。 レンバチニブは、血管内皮増殖因子受容体(VEGFR)1、2、および3を含む、腫瘍の増殖と血管新生に関与するさまざまな受容体を標的とする、多重キナーゼ阻害剤として機能します .

科学的研究の応用

Lenvatinib has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying kinase inhibitors and their interactions with various receptors.

Biology: Lenvatinib is used to investigate the mechanisms of angiogenesis and tumor growth.

Medicine: Clinically, lenvatinib is used to treat thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. .

作用機序

レンバチニブは、受容体型チロシンキナーゼ阻害剤として機能します。 VEGFR1、VEGFR2、VEGFR3、および線維芽細胞増殖因子受容体(FGFR)1、2、3、および4、血小板由来増殖因子受容体(PDGFR)α、c-Kit、およびRETプロトオンコジーンのキナーゼ活性を阻害します . レンバチニブは、これらの受容体を阻害することにより、腫瘍の増殖、血管新生、およびがんの進行に関与するシグナル伝達経路を阻害します .

6. 類似の化合物との比較

レンバチニブは、ソラフェニブやスニチニブなどの他のチロシンキナーゼ阻害剤と比較されることが多いです。 3つの薬剤すべてが複数のキナーゼを標的とする一方、レンバチニブは、特にFGFRに対する幅広い活性を持ち、その独特な有効性プロファイルに貢献しています . 一方、ソラフェニブとスニチニブは、主要な標的が異なり、臨床的なコンテキストがわずかに異なります。

類似の化合物

- ソラフェニブ

- スニチニブ

- パゾパニブ

- アクシチニブ

レンバチニブは、標的のユニークな組み合わせと、がんの進行に関与する複数の経路を阻害する能力により、抗がん剤療法の武器庫にとって貴重な追加剤となっています .

生化学分析

Biochemical Properties

Lenvatinib inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). It also inhibits other receptor tyrosine kinases (RTKs) that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Cellular Effects

Lenvatinib has been shown to promote apoptosis, suppress angiogenesis, inhibit tumor cell proliferation, and modulate the immune response . It has been found to induce a G1 phase arrest, suppress cell proliferation in a dose-dependent manner, and diminish both the clonogenic ability and migratory activity of ER+ cells .

Molecular Mechanism

Temporal Effects in Laboratory Settings

The progression of resistance to Lenvatinib has been observed with its increased application. The mechanisms underlying the development of Lenvatinib resistance in tumor therapy are related to the regulation of cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Dosage Effects in Animal Models

In animal models, Lenvatinib has been shown to inhibit tumor growth and reduce microvessel density in brain lesions at optimal doses . High doses of Lenvatinib inhibited the proliferation and migration of pericytes .

Metabolic Pathways

Lenvatinib is metabolized extensively prior to excretion. This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified .

Transport and Distribution

Subcellular Localization

The subcellular localization of Lenvatinib is predominantly cytoplasmic .

準備方法

レンバチニブは、4-アミノ-3-イルガサンから始まる多段階プロセスによって合成されます。 合成経路には、アミノ基の保護、4-クロロ-7-メトキシキノリン-6-アミドとのカップリング、アミノ基の脱保護、シクロプロピルアミンとの反応が含まれ、レンバチニブが生成されます . 工業的な製造方法は、レンバチニブメシル酸塩の非晶質形態の開発など、収率の向上とコストの削減のために最適化されてきました .

化学反応の分析

レンバチニブは、以下を含むさまざまな化学反応を起こします。

酸化: レンバチニブは、特定の条件下で酸化され、デスメチル-レンバチニブおよびその他の代謝物の生成につながります.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、通常、親化合物の薬理活性をある程度保持している代謝物です .

4. 科学研究への応用

レンバチニブは、幅広い科学研究への応用があります。

類似化合物との比較

Lenvatinib is often compared with other tyrosine kinase inhibitors such as sorafenib and sunitinib. While all three drugs target multiple kinases, lenvatinib has a broader spectrum of activity, particularly against FGFRs, which contributes to its unique efficacy profile . Sorafenib and sunitinib, on the other hand, have different primary targets and are used in slightly different clinical contexts.

Similar Compounds

- Sorafenib

- Sunitinib

- Pazopanib

- Axitinib

Lenvatinib’s unique combination of targets and its ability to inhibit multiple pathways involved in cancer progression make it a valuable addition to the arsenal of anti-cancer therapies .

特性

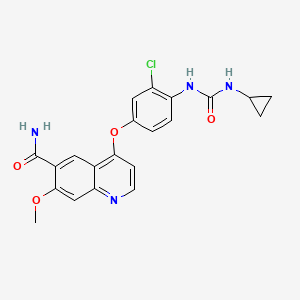

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSKHXYHFSIKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194605 | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |

| Record name | Lenvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

417716-92-8 | |

| Record name | Lenvatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。